

# Technical Guide: N-Valerylglycine-13C2,15N

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## Compound of Interest

Compound Name: *N-Valerylglycine-13C2,15N*

Cat. No.: *B1155398*

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Precision Analytics for Acylglycine Profiling & Metabolic Flux

## Executive Summary

**N-Valerylglycine-13C2,15N** is a stable isotope-labeled conjugate of valeric acid (pentanoic acid) and glycine. In the high-stakes field of clinical metabolomics and drug development, it serves as a "Gold Standard" Internal Standard (IS). Its primary utility lies in the absolute quantification of acylglycines via Isotope Dilution Mass Spectrometry (IDMS).

Unlike non-labeled standards, this isotopologue corrects for ionization suppression, matrix effects, and extraction inefficiencies in real-time. Crucially, it provides the mass spectral resolution necessary to distinguish n-valerylglycine (a marker of odd-chain fatty acid metabolism and gut microbiome activity) from its clinically critical isomer, isovalerylglycine (the hallmark of Isovaleric Acidemia).

## Part 1: Chemical Identity & Isotopic Architecture

To utilize this standard effectively, one must understand its structural mass shift. The labeling occurs exclusively on the glycine moiety, ensuring that the fragmentation patterns in mass spectrometry remain predictable yet distinct from the endogenous analyte.

## Structural Specifications

- Chemical Name: **N-Valerylglycine-13C2,15N** (also N-Pentanoylglycine-13C2,15N)
- Molecular Formula:  
  
(Labeled)
- Isotopic Shift Calculation:
  - Endogenous (Light): Glycine residue ( )  
  
57 Da (in peptide bond).
  - Labeled (Heavy): Glycine-13C2,15N.[1]
    - x 2 = +2.006 Da
    - x 1 = +0.997 Da
    - Total Mass Shift: +3.003 Da

## Physicochemical Properties Table

Property	Data	Relevance
Monoisotopic Mass (Unlabeled)	159.0895 Da	Target Analyte
Monoisotopic Mass (Labeled)	162.099 Da	Internal Standard (M+3)
Solubility	Methanol, DMSO, Water	Compatible with reversed-phase LC
pKa (Carboxyl)	~3.8	Ionizes well in Negative ESI ( )
Stability	>2 years at -20°C	Suitable for long-term biobanking

## Part 2: Biological Context & Clinical Relevance

Understanding the biological origin of valerylglycine dictates the experimental design. Unlike isovalerylglycine (derived from Leucine catabolism), n-valerylglycine arises from distinct pathways.

### The GLYAT Detoxification Pathway

Acylglycines are formed in the mitochondria to prevent the accumulation of toxic acyl-CoA esters. The enzyme Glycine N-Acyltransferase (GLYAT) conjugates glycine to the acyl-CoA, facilitating urinary excretion.

### Biological Pathway Diagram (GLYAT)

This diagram illustrates the enzymatic formation of Valerylglycine, highlighting the entry point for the labeled standard in analysis.

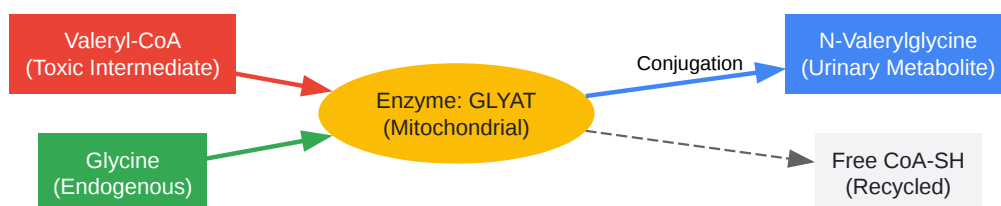


Figure 1: Mitochondrial detoxification of Valeryl-CoA via Glycine N-Acyltransferase (GLYAT).

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## Part 3: Analytical Application (LC-MS/MS)

This is the core technical application. The use of **N-Valerylglycine-13C2,15N** allows for the differentiation of isomers through co-elution verification (the IS must co-elute exactly with the analyte) while providing a distinct mass channel.

### The Isomer Challenge

- Isovalerylglycine: Marker for Isovaleric Acidemia (Leucine defect).[2][3]
- N-Valerylglycine: Marker for odd-chain fatty acid oxidation or gut dysbiosis.

- Problem: Both have the exact same mass (MW 159.18). Mass spectrometry alone cannot distinguish them.
- Solution: Chromatographic separation. The  $^{13}\text{C}_2,^{15}\text{N}$  IS confirms the retention time of the n-valeryl peak specifically.

## Mass Spectrometry Transition Logic (Negative Mode)

Acylglycines are acidic and analyze best in Negative Electrospray Ionization (ESI-).

Analyte	Precursor Ion ( )	Product Ion (Fragment)	Mechanism
N-Valerylglycine	158.1	74.0	Glycine moiety ( )
IS ( $^{13}\text{C}_2,^{15}\text{N}$ )	161.1	77.0	Heavy Glycine moiety ( )

“

*Technical Note: The mass shift of +3 Da is retained in the product ion because the fragmentation cleaves the amide bond, releasing the glycine portion which carries the labels.*

## Analytical Workflow Diagram

The following workflow demonstrates the Isotope Dilution methodology.

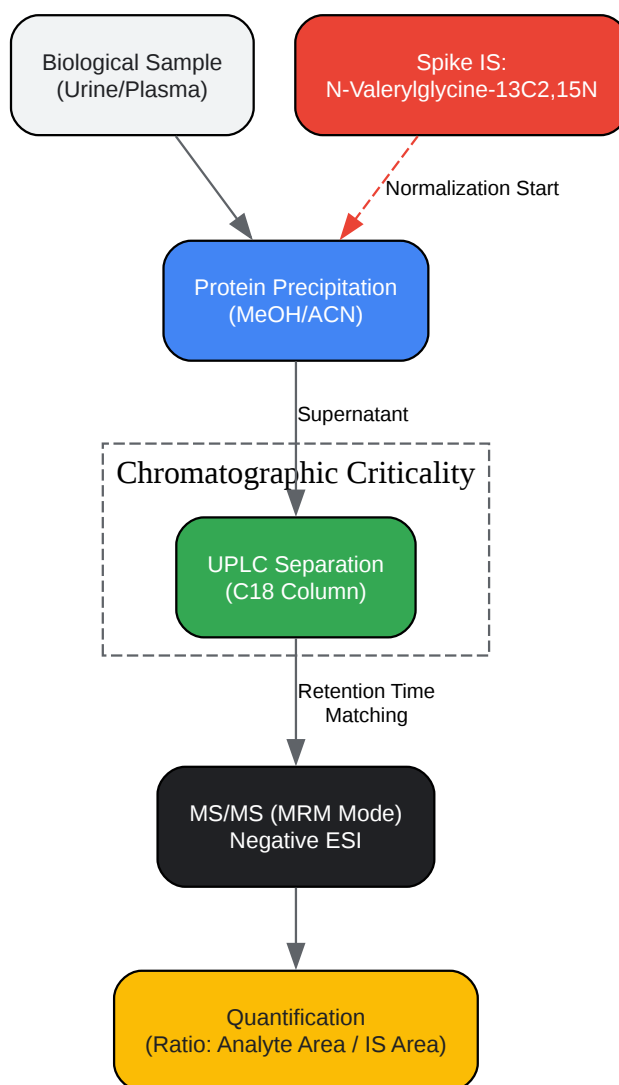


Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for precision quantification.

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## Part 4: Experimental Protocol (Self-Validating)

This protocol uses the "Spike-Before-Extract" principle. By adding the IS before any manipulation, any loss of analyte during extraction is mirrored by the IS, mathematically cancelling out the error.

## Reagents Preparation

- Stock Solution: Dissolve 1 mg **N-Valerylglycine-13C2,15N** in 1 mL Methanol (1 mg/mL). Store at -20°C.
- Working IS Solution: Dilute Stock 1:100 in Acetonitrile to yield 10 µg/mL.

## Sample Extraction (Urine/Plasma)

- Aliquot: Transfer 50 µL of sample to a microcentrifuge tube.
- Spike: Add 10 µL of Working IS Solution. Vortex for 10 seconds.
  - Validation Check: This establishes the t=0 ratio.
- Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
- Centrifuge: 14,000 x g for 10 minutes at 4°C.
- Evaporate: Transfer supernatant to a fresh vial and dry under Nitrogen (optional, for concentration). Reconstitute in 50 µL Mobile Phase A.

## LC-MS/MS Conditions

- Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm) - Chosen for retention of polar organic acids.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 0% B to 60% B over 8 minutes. (Slow gradient required to separate Isovaleryl- vs Valerylglycine).
- Flow Rate: 0.3 mL/min.

## References

- Human Metabolome Database (HMDB).Metabocard for N-Valerylglycine (HMDB0000678).[4]  
Available at: [[Link](#)][4]

- Clinical Chemistry. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (General methodology reference). Available at: [\[Link\]](#) (Search Term: Acylglycine UPLC-MS/MS)
- Journal of Biological Chemistry. Glycine N-acyltransferase: purification and properties. (Enzymatic pathway grounding). Available at: [\[Link\]](#)

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## Sources

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- 3. CAS 16284-60-9: Isovalerylglycine | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
- 4. N-Isovaleroylglycine | C<sub>7</sub>H<sub>13</sub>NO<sub>3</sub> | CID 546304 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Guide: N-Valerylglycine-13C<sub>2</sub>,15N]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1155398/docs#technical-guide-n-valerylglycine-13c2-15n>]

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